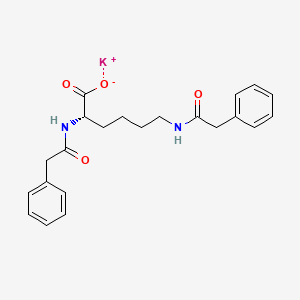
O-Methylancistrocladinine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Methylancistrocladinine: is a naphthylisoquinoline alkaloid isolated from the highland liana Ancistrocladus tanzaniensis. This compound belongs to the Ancistrocladaceae family and is known for its unique structural features and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of O-Methylancistrocladinine involves the coupling of naphthyl and isoquinoline moieties. The reaction conditions typically include the use of strong acids or bases to facilitate the coupling reaction. The process may also involve the use of catalysts to enhance the reaction rate and yield .
Industrial Production Methods: The process would require optimization to ensure high yield and purity, along with cost-effective production methods .
Análisis De Reacciones Químicas
Types of Reactions: O-Methylancistrocladinine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
O-Methylancistrocladinine has several scientific research applications, including:
Chemistry: Used as a model compound for studying naphthylisoquinoline alkaloids and their chemical properties.
Biology: Investigated for its potential biological activities, including antimicrobial and antiparasitic effects.
Mecanismo De Acción
The mechanism of action of O-Methylancistrocladinine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in the pathogenesis of various diseases. The exact molecular targets and pathways are still under investigation, but it is known to affect the metabolic processes of pathogens, leading to their inhibition or destruction .
Comparación Con Compuestos Similares
- Ancistrotanzanine C
- O,N-Dimethylancistrocladine
- Ancistrocladidine
- Ancistrotectorine
Comparison: O-Methylancistrocladinine is unique among these compounds due to its specific structural features and biological activities. While all these compounds belong to the naphthylisoquinoline alkaloid family and share some common properties, this compound has distinct chemical and biological characteristics that make it a valuable compound for scientific research .
Propiedades
Número CAS |
134984-06-8 |
|---|---|
Fórmula molecular |
C26H29NO4 |
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
(3S)-5-(4,5-dimethoxy-2-methylnaphthalen-1-yl)-6,8-dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C26H29NO4/c1-14-11-20(29-5)25-17(9-8-10-19(25)28-4)23(14)26-18-12-15(2)27-16(3)24(18)21(30-6)13-22(26)31-7/h8-11,13,15H,12H2,1-7H3/t15-/m0/s1 |
Clave InChI |
XSHYHGPIMCKDFK-HNNXBMFYSA-N |
SMILES isomérico |
C[C@H]1CC2=C(C(=CC(=C2C(=N1)C)OC)OC)C3=C4C=CC=C(C4=C(C=C3C)OC)OC |
SMILES canónico |
CC1CC2=C(C(=CC(=C2C(=N1)C)OC)OC)C3=C4C=CC=C(C4=C(C=C3C)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


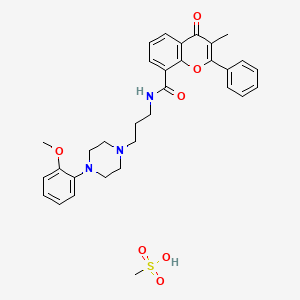
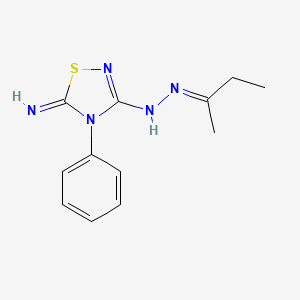

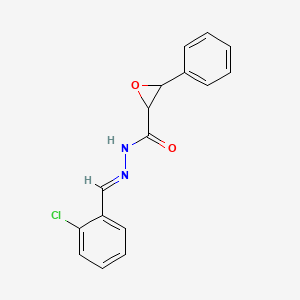
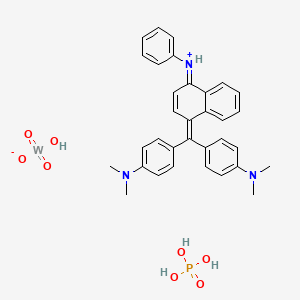
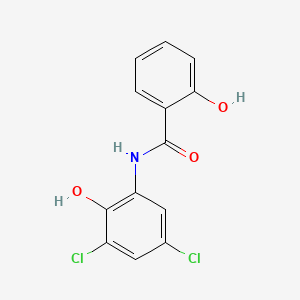

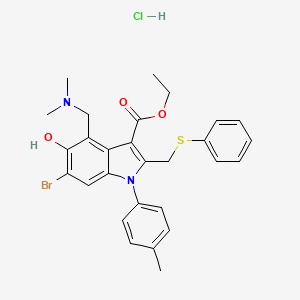

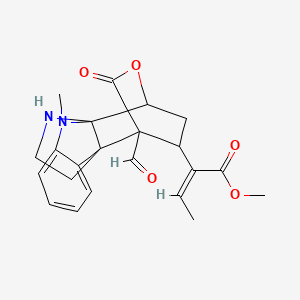
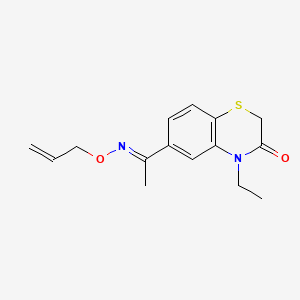
![N-(3-chloro-8,15,20,25,32-pentaoxo-3,22-diazanonacyclo[19.16.0.02,18.04,17.05,14.07,12.023,36.024,33.026,31]heptatriaconta-1,4,7(12),10,13,16,18,23,26(31),27,29,33,36-tridecaen-30-yl)benzamide](/img/structure/B15188220.png)
